2,4-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a complex organic compound with the molecular formula C21H16Cl2N2O3. It is characterized by the presence of dichloro, methoxyphenyl, and benzotriazolyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with 2-(4-methoxyphenyl)-6-methyl-2H-benzotriazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and requires a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Scientific Research Applications
2,4-Dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved in its action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(3-methoxyphenyl)benzamide
- 2,4-Dichloro-N-(2-methylcyclohexyl)benzamide
- 2,4-Dichloro-N-(4-methoxybenzyl)benzamide
Uniqueness
2,4-Dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is unique due to the presence of the benzotriazolyl group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C21H16Cl2N4O2 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C21H16Cl2N4O2/c1-12-9-19-20(26-27(25-19)14-4-6-15(29-2)7-5-14)11-18(12)24-21(28)16-8-3-13(22)10-17(16)23/h3-11H,1-2H3,(H,24,28) |
InChI Key |
RZGWLTPOANPQGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.